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molecular formula C10H9N3S B8494546 4-(3-Butynylamino)thieno[2,3-d]pyrimidine

4-(3-Butynylamino)thieno[2,3-d]pyrimidine

Cat. No. B8494546
M. Wt: 203.27 g/mol
InChI Key: HFEDNVVLUNBXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08586505B2

Procedure details

16 ml of tetrahydrofuran, 0.37 g of the 4-(4-trimethylsilanyl-3-butynylamino)thieno[2,3-d]pyrimidine obtained in (1) above, and 2.1 ml of a 1 M tetrabutylammonium fluoride tetrahydrofuran solution were added to a nitrogen-substituted flask, and the obtained mixture was then stirred at a room temperature for 5 hours. After completion of the stirring, 50 ml of a saturated ammonium chloride aqueous solution was added to the reaction solution, and the thus obtained solution was then extracted with 30 ml of dichloromethane twice. The organic layer was washed with 30 ml of a saturated brine, and it was then dried over magnesium sulfate. The magnesium sulfate was filtrated, and the organic layer was then concentrated. Thereafter, the residue was then purified by column chromatography (Wako Gel C-200; toluene:ethyl acetate=4:1), so as to obtain 0.20 g of 4-(3-butynylamino)thieno[2,3-d]pyrimidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
4-(4-trimethylsilanyl-3-butynylamino)thieno[2,3-d]pyrimidine
Quantity
0.37 g
Type
reactant
Reaction Step Three
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[C:3]#[C:4][CH2:5][CH2:6][NH:7][C:8]1[C:9]2[CH:16]=[CH:15][S:14][C:10]=2[N:11]=[CH:12][N:13]=1.O1CCCC1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[Cl-].[NH4+]>O1CCCC1>[CH2:6]([NH:7][C:8]1[C:9]2[CH:16]=[CH:15][S:14][C:10]=2[N:11]=[CH:12][N:13]=1)[CH2:5][C:4]#[CH:3] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1.[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
4-(4-trimethylsilanyl-3-butynylamino)thieno[2,3-d]pyrimidine
Quantity
0.37 g
Type
reactant
Smiles
C[Si](C#CCCNC=1C2=C(N=CN1)SC=C2)(C)C
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
16 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the obtained mixture was then stirred at a room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the thus obtained solution was then extracted with 30 ml of dichloromethane twice
WASH
Type
WASH
Details
The organic layer was washed with 30 ml of a saturated brine, and it
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was then dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The magnesium sulfate was filtrated
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was then concentrated
CUSTOM
Type
CUSTOM
Details
Thereafter, the residue was then purified by column chromatography (Wako Gel C-200; toluene:ethyl acetate=4:1)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(CC#C)NC=1C2=C(N=CN1)SC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: CALCULATEDPERCENTYIELD 73.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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